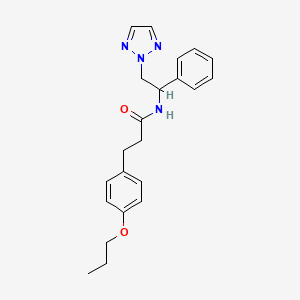![molecular formula C17H16N8 B2707108 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine CAS No. 2202120-29-2](/img/structure/B2707108.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a quinoxaline ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets in specific ways .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. The presence of the triazolo[4,3-b]pyridazine and quinoxaline rings suggests a planar structure, which is common for such aromatic systems .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis for this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as density, boiling point, vapor pressure, and others could be predicted using computational methods .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has highlighted the synthesis of new derivatives of triazoloquinoxaline and their evaluation for anticancer activities. For instance, the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives have shown promising results against human neuroblastoma and colon carcinoma cell lines, indicating significant cytotoxicity in some compounds (B. N. Reddy et al., 2015). This demonstrates the potential of such compounds in developing anticancer therapeutics.
Antiproliferative Agents
The development of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as antiproliferative agents further underscores the utility of these compounds in cancer research. These derivatives have been shown to outperform known drugs like imiquimod in vitro, against various cancer cell lines, highlighting their excellent potential as anticancer agents (Daiki Kaneko et al., 2020).
Antiviral and Antimicrobial Activities
Additionally, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized with potential antiviral and antimicrobial agents. Some compounds exhibited cytotoxicity at specific concentrations and showed promising antiviral activity. Moreover, antimicrobial screening demonstrated significant antibacterial and/or antifungal activities, suggesting the broad-spectrum utility of these compounds in combating infectious diseases (Morkos A. Henen et al., 2011).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-23(17-8-18-13-4-2-3-5-14(13)20-17)12-9-24(10-12)16-7-6-15-21-19-11-25(15)22-16/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMWRKXQODMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)


![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)
![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)
![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)


![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)